![molecular formula C24H25N3O5S2 B4019526 N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019526.png)
N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(4-nitrophenyl)-N2-(phenylsulfonyl)glycinamide and similar compounds often involves complex reactions, such as the formation of sulfonamide linkages and nitration reactions. A study by El-Bardan (1992) detailed the synthesis and spectral studies of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives, highlighting methods that could be relevant for the synthesis of related compounds (El-Bardan, 1992).
Molecular Structure Analysis
The crystal and molecular structure of compounds bearing nitrophenyl and phenylsulfonyl groups, like N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(4-nitrophenyl)-N2-(phenylsulfonyl)glycinamide, has been analyzed through techniques such as X-ray diffraction. González-Cameno et al. (1998) provided insights into the crystal structures of related molecules, emphasizing the conformational aspects of such compounds (González-Cameno et al., 1998).
Chemical Reactions and Properties
The chemical reactions and properties of such a compound involve its reactivity towards various chemical agents and conditions. Thalluri et al. (2014) discussed the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which might be relevant for understanding the chemical behavior of N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(4-nitrophenyl)-N2-(phenylsulfonyl)glycinamide (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their practical applications. The study by Iwasaki et al. (1988) on the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds offers a glimpse into the detailed physical characterization of similar molecules (Iwasaki et al., 1988).
Chemical Properties Analysis
The chemical properties analysis involves understanding the reactivity, stability, and interaction of N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(4-nitrophenyl)-N2-(phenylsulfonyl)glycinamide with various chemical agents. The work by Paoli-Lombardo et al. (2023) on synthesizing related compounds using TDAE methodology provides insights into the chemical properties and potential reactivity patterns of such complex molecules (Paoli-Lombardo et al., 2023).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-19-7-5-6-8-20(19)18-33-16-15-25-24(28)17-26(21-11-13-22(14-12-21)27(29)30)34(31,32)23-9-3-2-4-10-23/h2-14H,15-18H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHHRJXGLUVRDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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